4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridin-2-yloxy group, and a trifluoromethylphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the pyridin-2-yloxy and trifluoromethylphenyl groups. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of Pyridin-2-yloxy Group: This step often involves the reaction of a pyridine derivative with an appropriate leaving group, such as a halide, to form the pyridin-2-yloxy moiety.
Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethylphenyl boronic acid or halide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridin-2-yloxy group, using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide include:
4-(pyridin-2-yloxy)-N-phenylpiperidine-1-carboxamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
4-(pyridin-2-yloxy)-N-(3-methylphenyl)piperidine-1-carboxamide:
4-(pyridin-2-yloxy)-N-(3-chlorophenyl)piperidine-1-carboxamide: The presence of a chlorine atom instead of a trifluoromethyl group can influence its chemical behavior and interactions with molecular targets.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric properties, enhancing its potential for various applications.
Biological Activity
4-(Pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide, with the CAS number 1421495-11-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
The molecular formula of this compound is C18H18F3N3O2, with a molecular weight of 365.3 g/mol. The structural characteristics include a piperidine core substituted with a pyridine and a trifluoromethyl group, which are critical for its biological activity.
Property | Value |
---|---|
CAS Number | 1421495-11-5 |
Molecular Formula | C₁₈H₁₈F₃N₃O₂ |
Molecular Weight | 365.3 g/mol |
Biological Activity Overview
Research indicates that compounds within the piperidine class exhibit a range of biological activities, including anti-tuberculosis and anticancer properties. The specific compound under discussion has been evaluated for its efficacy against various biological targets.
Anti-Tuberculosis Activity
A study highlighted the potential of piperidine derivatives in combating tuberculosis. The compound was part of a library that underwent screening for anti-tuberculosis activity. Although some derivatives showed promising results with minimum inhibitory concentrations (MIC) in the range of 1.4-1.7 μg/mL, significant side effects were noted during in vivo testing, which limited their further development .
Anticancer Properties
Recent advances in piperidine derivatives suggest that they may possess anticancer properties. A related compound demonstrated cytotoxicity against several cancer cell lines, including FaDu hypopharyngeal tumor cells, showing better efficacy compared to established drugs like bleomycin . This suggests that modifications to the piperidine structure can enhance biological activity.
Case Studies
- Study on Piperidinol Analogues :
- Cytotoxicity Evaluation :
Research Findings
The following table summarizes key findings from various studies concerning the biological activity of similar piperidine compounds:
Properties
IUPAC Name |
4-pyridin-2-yloxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)13-4-3-5-14(12-13)23-17(25)24-10-7-15(8-11-24)26-16-6-1-2-9-22-16/h1-6,9,12,15H,7-8,10-11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPHKCALPSBKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.